Hydroxydihydrofusarubin

Description

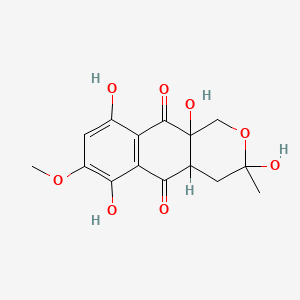

Structure

3D Structure

Properties

CAS No. |

71724-92-0 |

|---|---|

Molecular Formula |

C15H16O8 |

Molecular Weight |

324.28 g/mol |

IUPAC Name |

3,6,9,10a-tetrahydroxy-7-methoxy-3-methyl-4,4a-dihydro-1H-benzo[g]isochromene-5,10-dione |

InChI |

InChI=1S/C15H16O8/c1-14(20)4-6-11(17)10-9(13(19)15(6,21)5-23-14)7(16)3-8(22-2)12(10)18/h3,6,16,18,20-21H,4-5H2,1-2H3 |

InChI Key |

RKILODOPILZBRZ-UHFFFAOYSA-N |

SMILES |

CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O |

Canonical SMILES |

CC1(CC2C(=O)C3=C(C(=CC(=C3O)OC)O)C(=O)C2(CO1)O)O |

Synonyms |

hydroxydihydrofusarubin |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Hydroxydihydrofusarubin

Fungal Sources and Strain-Specific Production of Hydroxydihydrofusarubin

The genus Fusarium is a prolific source of a wide array of structurally diverse secondary metabolites. nih.govrsc.org These fungi are cosmopolitan, found in soil and in association with plants as endophytes or pathogens. rsc.orgmdpi.com The production of specific metabolites, including hydroxydihydrofusarubins, is often dependent on the particular fungal species and strain. nih.gov

Endophytic fungi, which reside within the tissues of living plants without causing apparent disease, are a significant reservoir of novel bioactive compounds. nih.gov Several hydroxydihydrofusarubin derivatives have been successfully isolated from these fungi.

A notable example is the endophytic fungus Fusarium sp. BCC14842, from which a series of hydroxydihydrofusarubins were identified. rsc.orgresearchgate.net Research on this strain led to the isolation and structural elucidation of 5-hydroxydihydrofusarubins A, B, C, and D, alongside other known compounds like javanicin (B1672810) and bostrycoidin. nih.govresearchgate.netscispace.com The identification of these compounds was achieved through comprehensive analysis of spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net

Table 1: Hydroxydihydrofusarubins Isolated from Endophytic Fusarium sp.

| Compound Name | Fungal Source | Reference |

|---|---|---|

| 5-hydroxydihydrofusarubin A | Fusarium sp. BCC14842 | nih.gov |

| 5-hydroxydihydrofusarubin B | Fusarium sp. BCC14842 | nih.gov |

| 5-hydroxydihydrofusarubin C | Fusarium sp. BCC14842 | nih.govresearchgate.net |

The Fusarium genus includes many species that are pathogenic to plants and animals, causing diseases such as Fusarium head blight in cereals. mdpi.comnih.gov These pathogenic species are also known producers of naphthoquinone pigments. For instance, Fusarium solani and Fusarium oxysporum are well-documented sources of related compounds like anhydrofusarubin (B1217399) and other naphthoquinones. nih.govufam.edu.br While the literature specifically detailing hydroxydihydrofusarubin isolation from confirmed pathogenic strains is specific, the general metabolic pathways are conserved. For example, fractionation of a cytotoxic ethyl acetate (B1210297) extract from F. oxysporum SS46 led to the identification of several cytotoxic compounds, including 5-hydroxydihydrofusarubins A, B, and C. nih.gov

Innovative Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and purification of a specific natural product like hydroxydihydrofusarubin from a complex fungal extract requires a combination of advanced separation and analytical techniques. The process aims to separate the target compound from a multitude of other metabolites. nih.gov

Bioassay-guided fractionation is a modern and efficient strategy employed to target and isolate bioactive compounds from a crude natural extract. mdpi.comnih.gov This approach involves a stepwise separation of the extract into simpler fractions, with each fraction being tested for a specific biological activity (e.g., antimicrobial, cytotoxic). dergipark.org.truit.no The active fractions are then subjected to further rounds of separation and testing until a pure, active compound is isolated. mdpi.com This method streamlines the discovery process by focusing only on the biologically relevant components of an extract, saving time and resources. nih.gov The isolation of cytotoxic compounds, including hydroxydihydrofusarubins, from F. oxysporum utilized such a fractionation approach based on the extract's activity against cancer cell lines. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. advancechemjournal.comwikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase, separating compounds based on their differential interactions with the two phases. wikipedia.org

For the isolation of natural products, several advanced HPLC methods are employed:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, using a non-polar stationary phase and a polar mobile phase. It is highly effective for separating a wide range of natural products, including naphthoquinones like hydroxydihydrofusarubin. advancechemjournal.com

Ultra-Performance Liquid Chromatography (UPLC): This technique is an advancement over HPLC, using smaller particle sizes (sub-2 µm) in the stationary phase. This results in higher resolution, greater sensitivity, and significantly faster analysis times, making it ideal for the initial screening of complex fungal extracts and for analyzing the purity of isolated fractions. lcms.czchromtech.com

These chromatographic separations are typically monitored by detectors such as UV-Vis and mass spectrometry (MS), which aid in identifying and collecting the target compound. nih.gov

The goal of preparative chromatography is to isolate a sufficient quantity of a specific compound for further structural elucidation and biological testing. rotachrom.com This contrasts with analytical chromatography, which focuses on identification and quantification. advancechemjournal.comrotachrom.com

The process typically involves:

Method Development: An analytical scale HPLC method is first developed and optimized to achieve the best possible separation of the target compound. ymc.co.jpwaters.com

Scaling Up: The optimized analytical method is then transferred to a preparative HPLC system. This involves scaling the flow rates and injection volumes to accommodate larger column dimensions and sample loads. ymc.co.jpwaters.com The primary objective is to maintain the separation quality while maximizing throughput to obtain the pure compound efficiently. nih.gov

This preparative approach is essential for obtaining milligrams or even grams of pure hydroxydihydrofusarubin from fungal fermentation broths, enabling detailed characterization of its chemical structure and biological properties.

Elucidation of the Biosynthetic Pathway of Hydroxydihydrofusarubin

Polyketide Biosynthesis Pathways and Precursors

Fusarubins, including hydroxydihydrofusarubin, are classified as polyketides, a large group of secondary metabolites produced by fungi, bacteria, and plants. nih.govnih.govnih.gov Their synthesis is initiated by multidomain enzymes known as polyketide synthases (PKSs). nih.gov Specifically, the fusarubin (B154863) framework is synthesized by a nonreducing polyketide synthase (NR-PKS). nih.govresearchgate.net The process starts with the condensation of seven acetyl-CoA units, which are iteratively added to form a linear heptaketide chain still bound to the PKS enzyme. researchgate.net

The biosynthesis of fungal polyketide pigments often involves pathways like the 1,8-dihydroxynaphthalene (DHN) pathway, which is responsible for the production of DHN-melanin. mdpi.comnih.gov This pathway also begins with the formation of a polyketide chain from acetyl-CoA and malonyl-CoA precursors. mdpi.com While both fusarubin and DHN-melanin biosynthesis originate from polyketide precursors, they represent distinct branches of fungal secondary metabolism leading to different final products—naphthoquinones in the case of fusarubins and melanin (B1238610) polymers in the case of the DHN pathway. researchgate.netresearchgate.net The initial polyketide synthase products are channeled into separate downstream enzymatic cascades that define the final chemical scaffold. researchgate.netkit.edu

Following the assembly of the heptaketide chain, a series of cyclization reactions (aldol-type condensations) occur to form the characteristic polycyclic aromatic structure. researchgate.net The first identifiable intermediate that is released from the PKS enzyme is 6-O-demethylfusarubinaldehyde. researchgate.netmdpi.com This aldehyde is a crucial branching point in the pathway, leading to the formation of various fusarubin analogs through subsequent modifications. researchgate.netresearchgate.net

Further enzymatic steps lead to other key intermediates. The aldehyde can be reduced to form 8-O-methylfusarubin alcohol or oxidized to yield 8-O-methylfusarubinic acid. researchgate.net This acid can then equilibrate with 8-O-methylfusarubinlactone, which can be further reduced to 8-O-methylanhydrofusarubinlactol. researchgate.net Decarboxylation of 8-O-methylfusarubinic acid followed by hydroxylation results in another intermediate, 8-O-methyl-13-hydroxynorjavanicin. researchgate.net

| Intermediate Compound | Description |

|---|---|

| Heptaketide | Initial linear polyketide chain formed from seven acetyl-CoA units, bound to the PKS. researchgate.net |

| 6-O-demethylfusarubinaldehyde | The first PKS-derived product released; a key branching point in the pathway. researchgate.netmdpi.com |

| 8-O-methylfusarubin alcohol | Formed by the reduction of the aldehyde intermediate. researchgate.net |

| 8-O-methylfusarubinic acid | Formed by the oxidation of the aldehyde intermediate. researchgate.net |

| 8-O-methylfusarubinlactone | Formed in equilibrium from 8-O-methylfusarubinic acid. researchgate.net |

| 8-O-methylanhydrofusarubinlactol | Results from a reduction step and loss of water from the lactone. researchgate.net |

| 8-O-methyl-13-hydroxynorjavanicin | Results from decarboxylation and hydroxylation of 8-O-methylfusarubinic acid. researchgate.net |

Genomic and Enzymatic Studies of Biosynthetic Gene Clusters

Molecular and chemical analyses have revealed that the genes responsible for fusarubin biosynthesis are organized into a co-regulated gene cluster, designated the fsr cluster in Fusarium fujikuroi. nih.govresearchgate.net This cluster comprises six genes, fsr1 through fsr6, which encode the enzymes required for the entire biosynthetic pathway. nih.govresearchgate.net The presence of this gene cluster is widespread among pathogenic Fusarium species. nih.gov

The central gene in the cluster is fsr1 (also known as PGL1 or PKS3), which encodes the nonreducing polyketide synthase. nih.govnih.govmdpi.com This large, multidomain enzyme is responsible for the initial steps of the pathway: the selection of the starter unit (acetyl-CoA), the iterative addition of seven extender units (malonyl-CoA), and the cyclization of the resulting heptaketide chain to produce the first stable intermediate, 6-O-demethylfusarubinaldehyde. researchgate.netmdpi.com Deletion of the fsr1 gene in F. fujikuroi abolishes the production of all fusarubin-related pigments, confirming its essential role. nih.gov

Once 6-O-demethylfusarubinaldehyde is released from Fsr1, it undergoes a series of modifications catalyzed by other enzymes encoded in the fsr cluster. These "tailoring" enzymes are responsible for the structural diversity observed among the fusarubin analogs.

The key downstream enzymes and their functions are:

Fsr2 : An O-methyltransferase responsible for methylating hydroxyl groups on the naphthoquinone scaffold. researchgate.netmdpi.comresearchgate.net

Fsr3 : A FAD-binding monooxygenase that catalyzes several crucial hydroxylation reactions. researchgate.netmdpi.comresearchgate.net This versatile enzyme is also believed to be responsible for both the reduction of the aldehyde group to an alcohol and its oxidation to a carboxylic acid, demonstrating multifunctional activity. researchgate.net

The precise functions of the products of fsr4 and fsr5 have not been fully elucidated, though it is speculated they may catalyze specific enzymatic steps required during the development of perithecia (sexual fruiting bodies), where these pigments are known to accumulate. researchgate.net

| Gene | Enzyme | Function |

|---|---|---|

| fsr1 (PKS3/PGL1) | Nonreducing Polyketide Synthase (NR-PKS) | Synthesizes and cyclizes the heptaketide backbone to form 6-O-demethylfusarubinaldehyde. nih.govresearchgate.netmdpi.com |

| fsr2 | O-methyltransferase | Catalyzes methylation of hydroxyl groups. researchgate.netmdpi.comresearchgate.net |

| fsr3 | FAD-binding monooxygenase | Performs multiple hydroxylation, reduction, and oxidation reactions. researchgate.netmdpi.comresearchgate.net |

| fsr4 | Unknown | Function not fully determined; potentially involved in perithecia development. researchgate.net |

| fsr5 | Unknown | Function not fully determined; potentially involved in perithecia development. researchgate.net |

| fsr6 | Unknown | Function not determined. researchgate.net |

Comparative Biosynthesis of Hydroxydihydrofusarubin Analogs

The fusarubin biosynthetic gene cluster is conserved across numerous Fusarium species, including F. fujikuroi, F. verticillioides, F. graminearum, and F. solani. researchgate.netnih.gov A core set of genes, comprising the PKS (fsr1), the methyltransferase (fsr2), and the monooxygenase (fsr3), is consistently found together (syntenic) in these species. researchgate.net

However, variations in the genetic makeup of the cluster and its surrounding genomic region exist between species. researchgate.net These genetic differences can lead to the production of different spectra of fusarubin analogs. For instance, the pathway can be shunted to produce compounds like javanicin (B1672810), anhydrofusarubin (B1217399), or the nitrogen-containing aza-anthraquinone bostrycoidin. mdpi.comresearchgate.netaau.dk The production of bostrycoidin, for example, involves the non-enzymatic incorporation of ammonia (B1221849) into the 6-O-demethylfusarubinaldehyde intermediate, followed by the action of the Fsr3 and Fsr2 enzymes. mdpi.comresearchgate.net The specific culture conditions, such as the available nitrogen source, can also significantly influence which analogs are produced by a particular strain. aau.dkresearchgate.net This highlights the metabolic plasticity of the fusarubin pathway, which allows different fungal species to generate a diverse array of related naphthoquinone pigments.

Chemical Synthesis and Derivatization Strategies for Hydroxydihydrofusarubin

Total Synthesis Approaches to the Hydroxydihydrofusarubin Core Structure

The total synthesis of the hydroxydihydrofusarubin core, a dihydronaphthoquinone, has been a subject of synthetic exploration, often as part of broader studies into the fusarubin (B154863) family of natural products. These approaches typically aim to construct the key tricyclic ring system from simpler, achiral starting materials.

A common strategy for the synthesis of the related pyranonaphthoquinone natural products, which share a core structure with hydroxydihydrofusarubin, involves the manipulation of the oxidation state of a naphthoquinone core. For instance, a unified synthesis of 8-O-methylfusarubin and its analogues has been developed, which could be adapted for hydroxydihydrofusarubin synthesis. researchgate.net This approach highlights the strategic use of selective oxidation and reduction reactions to build the desired molecular architecture.

Synthetic efforts toward the core structure often begin with substituted naphthalene (B1677914) derivatives. For example, the synthesis of various hydronaphthalene derivatives has been achieved starting from 6-methoxy-1-tetralone. journalcsij.com Such strategies could be envisioned to construct the basic framework of hydroxydihydrofusarubin, which would then require further functionalization, including hydroxylation and the introduction of the pyran ring.

Key synthetic challenges in the total synthesis of the hydroxydihydrofusarubin core include the regioselective introduction of oxygen-containing functional groups and the stereocontrolled formation of the chiral centers in the dihydropyran ring.

| Starting Material | Key Reactions | Core Structure Achieved | Reference |

| Substituted Naphthoquinones | Oxidation/Reduction, Cyclization | Pyranonaphthoquinone | researchgate.net |

| 6-Methoxy-1-tetralone | Multi-step synthesis involving heterocyclization | Substituted Hydronaphthalene | journalcsij.com |

Semisynthetic Modifications of Natural Hydroxydihydrofusarubin

Semisynthesis, which involves the chemical modification of the naturally occurring hydroxydihydrofusarubin, offers a more direct route to novel derivatives. This approach leverages the complex core structure provided by nature, allowing for the exploration of structure-activity relationships by modifying peripheral functional groups.

One example of a semisynthetic modification is the preparation of O-ethylhydroxydihydrofusarubin. While detailed synthetic protocols are not extensively published in readily available literature, this derivative highlights the potential for alkylation of the hydroxyl groups present on the hydroxydihydrofusarubin scaffold. Such modifications can influence the compound's lipophilicity and, consequently, its biological activity.

The hydroxyl groups on the aromatic ring and the dihydropyran ring are primary targets for semisynthetic modification. These groups can be subjected to a variety of chemical transformations, including:

Etherification: Reaction with alkyl halides or other electrophiles to introduce new ether linkages.

Esterification: Acylation with acid chlorides or anhydrides to form ester derivatives.

Oxidation/Reduction: Altering the oxidation state of the quinone or hydroxyl groups.

These modifications can lead to the generation of a library of novel compounds for biological screening.

| Natural Precursor | Modification Reaction | Derivative |

| Hydroxydihydrofusarubin | Ethylation | O-Ethylhydroxydihydrofusarubin |

Synthetic Access to Novel Hydroxydihydrofusarubin Analogs and Derivatives

The synthesis of novel analogs and derivatives of hydroxydihydrofusarubin is crucial for developing compounds with enhanced or more specific biological activities. These efforts can involve the synthesis of the entire molecule with planned variations or the modification of key intermediates.

Several cytotoxic compounds related to hydroxydihydrofusarubin, such as 5-hydroxydihydrofusarubins A and B, 5-methoxydihydrofusarubin B, and 5-hydroxydihydrofusarubin C, have been isolated from fungal sources. researchgate.net The structural variations among these natural analogs, such as the position of hydroxylation and methoxylation, provide a blueprint for the design of new synthetic targets.

The synthesis of new 1,4-dihydropyridine (B1200194) derivatives has been explored, demonstrating a strategy for creating novel heterocyclic compounds with potential biological activity. nih.gov Similar approaches could be applied to generate hybrid molecules incorporating the hydroxydihydrofusarubin scaffold. Furthermore, the synthesis of amino acid derivatives of other heterocyclic systems has been achieved, suggesting a pathway for creating peptide conjugates of hydroxydihydrofusarubin to potentially improve cell permeability or target specificity. rsc.org

A European patent application describes a process for the preparation of 5-hydroxydihydrofusarubin, indicating its potential as a medicament and underscoring the importance of synthetic access to this compound and its derivatives. mdpi.com

| Analog/Derivative Class | Synthetic Strategy | Potential Application | Reference |

| Hydroxydihydrofusarubin Isomers | Isolation from natural sources, potential for targeted synthesis | Exploration of structure-activity relationships | researchgate.net |

| Pyridine and other heterocyclic adducts | Cyclization and condensation reactions | Development of novel bioactive compounds | nih.gov |

| Amino acid conjugates | C-N coupling reactions | Prodrug design, improved pharmacokinetics | rsc.org |

Stereoselective Synthesis and Absolute Configuration Determination Methodologies

The hydroxydihydrofusarubin molecule contains multiple stereocenters, meaning it can exist as different stereoisomers. The spatial arrangement of atoms, or stereochemistry, is crucial as it often dictates the biological activity of a molecule. nih.govwikipedia.org

The stereoselective synthesis of the dihydropyran ring of hydroxydihydrofusarubin is a significant challenge. Approaches to stereoselective synthesis often involve the use of chiral catalysts or auxiliaries to control the formation of new stereocenters. While specific stereoselective total syntheses of hydroxydihydrofusarubin are not prominently documented, methods developed for other natural products with similar structural motifs can be informative.

The determination of the absolute configuration of chiral molecules is essential for understanding their interaction with biological systems. The primary method for unambiguously determining the three-dimensional structure of a molecule is X-ray crystallography. nih.gov However, when suitable crystals cannot be obtained, spectroscopic methods such as circular dichroism (CD) spectroscopy, in combination with computational methods, can provide valuable information about the absolute stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents (e.g., Mosher's acid), can also be employed to elucidate the relative and absolute stereochemistry of chiral centers.

For hydroxydihydrofusarubin and its derivatives, a combination of these techniques would be necessary to fully characterize the stereochemistry of both natural and synthetic samples. The Cahn-Ingold-Prelog priority rules are used to assign the R or S configuration to each stereocenter once the three-dimensional arrangement is known. nih.gov

| Methodology | Application | Key Principles | Reference |

| X-ray Crystallography | Unambiguous determination of 3D structure | Diffraction of X-rays by a single crystal | nih.gov |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration in solution | Differential absorption of left and right circularly polarized light | nih.gov |

| NMR with Chiral Derivatizing Agents | Determination of enantiomeric purity and absolute configuration | Formation of diastereomeric derivatives with distinct NMR signals | nih.gov |

Mechanistic Investigations of Hydroxydihydrofusarubin S Biological Activities at the Molecular and Cellular Level

Mechanisms of Antineoplastic Action in Cellular Models

The potential of hydroxydihydrofusarubin as an anticancer agent is being explored through its effects on various cellular processes critical for cancer cell survival and proliferation. The proposed mechanisms are multifaceted, primarily revolving around the induction of programmed cell death, interaction with genetic material, generation of reactive oxygen species, and disruption of the normal cell cycle.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Ferroptosis)

While direct studies on hydroxydihydrofusarubin are limited, research on structurally similar naphthoquinones provides significant clues into its potential to induce programmed cell death. Apoptosis, a form of programmed cell death, is a key mechanism for eliminating cancerous cells. Related compounds such as fusarubin (B154863) and anhydrofusarubin (B1217399) have been shown to inhibit proliferation and promote apoptosis in various hematological cancer cell lines. nih.gov For instance, fusarubin's pro-apoptotic activity is linked to the upregulation of the p21 protein in a p53-dependent manner, which in turn affects downstream signaling pathways involving ERK and p38. nih.gov Another related dihydronaphthoquinone, karuquinone A, has been demonstrated to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). acs.org

Ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides, is another potential mechanism. nih.gov However, the role of hydroxydihydrofusarubin in this pathway is not straightforward. Interestingly, a derivative, fusarubin 3-methyl ether, was found to be a potent inhibitor of RSL3-induced ferroptosis, suggesting a complex relationship between naphthoquinone structures and the regulation of this cell death pathway. researchgate.netresearchgate.net This finding underscores the need for direct investigation into hydroxydihydrofusarubin's specific effects on ferroptosis.

Table 1: Cytotoxic Activity of Hydroxydihydrofusarubin and Related Compounds

| Compound | Cell Line(s) | Observed Effect | IC50/EC50 Values |

| Hydroxydihydrofusarubin C | KB and NCI-H187 | Cytotoxic activity | 1.62–31.69 μg/mL nih.gov |

| Fusarubin | OCI-AML3, HL-60, U937, Jurkat | Inhibition of proliferation, increased apoptosis | More potent than anhydrofusarubin nih.gov |

| Anhydrofusarubin | OCI-AML3, HL-60, U937, Jurkat | Inhibition of proliferation, increased apoptosis | Less potent than fusarubin nih.gov |

| Karuquinone A | Human cancer cell lines | Induction of apoptosis via ROS | - |

| Fusarubin 3-methyl ether | A375 | Potent inhibition of RSL3-induced ferroptosis | EC50 value of 0.1 μM researchgate.net |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a substance's potency.

Interaction with Nucleic Acids (DNA/RNA)

The ability of a compound to interact with DNA and RNA is a crucial aspect of its potential as an antineoplastic agent. Such interactions can disrupt the replication and transcription processes essential for cancer cell survival. While direct evidence of hydroxydihydrofusarubin binding to nucleic acids is not yet available, the general chemical nature of quinones suggests a potential for such interactions. For example, some anticancer compounds function by intercalating into the DNA double helix or by forming covalent adducts, leading to DNA damage and cell death. nih.gov In vitro techniques like the RNA electrophoretic mobility shift assay (RNA EMSA) are used to detect protein-RNA interactions and could be applied to study the binding of small molecules like hydroxydihydrofusarubin to specific RNA sequences. thermofisher.com The structural characteristics of hydroxydihydrofusarubin, with its planar aromatic rings, could facilitate non-covalent interactions with the stacked bases of DNA and RNA. mpi-cbg.dechimia.ch Further research is required to elucidate the specific nature and functional consequences of any such interactions.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

A significant body of evidence points towards the generation of reactive oxygen species (ROS) as a key mechanism for the anticancer effects of many naphthoquinones. researchgate.net ROS are highly reactive chemical species that can induce cellular damage and trigger cell death pathways. wikipedia.org The chemical structure of hydroxydihydrofusarubin, like other quinones, allows it to participate in redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) anions (O₂⁻). This superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). mdpi.com This cascade of ROS production can overwhelm the cell's antioxidant defenses, leading to oxidative stress. mdpi.commdpi.com Oxidative stress, in turn, can cause damage to vital cellular components including DNA, proteins, and lipids, ultimately leading to cell death. nih.gov As mentioned earlier, the apoptotic activity of the related compound karuquinone A is directly linked to ROS generation. acs.org It is therefore highly plausible that hydroxydihydrofusarubin exerts its cytotoxic effects, at least in part, through the induction of ROS and subsequent oxidative stress in cancer cells.

Cell Cycle Perturbation Mechanisms

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. mdpi.com Compounds that can interfere with the cell cycle, causing it to arrest at specific checkpoints, are valuable as potential anticancer agents. wikipedia.org The cell cycle is broadly divided into G1, S, G2, and M phases. jackwestin.comnih.gov Checkpoints at the G1/S and G2/M transitions ensure the fidelity of DNA replication and cell division. cellsignal.com While there is no direct research on hydroxydihydrofusarubin's effect on the cell cycle, the induction of ROS by similar compounds provides a potential mechanism for cell cycle arrest. nih.govnih.gov Increased oxidative stress is known to activate checkpoint pathways, leading to a halt in cell cycle progression to allow for DNA repair or to initiate apoptosis if the damage is too severe. mdpi.comfrontiersin.org For example, some compounds induce cell cycle arrest in the G1 phase by upregulating inhibitors of cyclin-dependent kinases (CDKs), such as p21. nih.gov Given the likely role of hydroxydihydrofusarubin in ROS production, it is reasonable to hypothesize that it may also cause perturbations in the cell cycle, contributing to its antineoplastic activity.

Molecular Basis of Antimicrobial and Antifungal Activity

In addition to its potential anticancer properties, hydroxydihydrofusarubin is also recognized for its antimicrobial and antifungal activities. nih.gov The mechanisms underlying these effects are likely tied to the inhibition of essential microbial processes.

Inhibition of Essential Microbial Enzymes

A primary strategy for antimicrobial and antifungal agents is the inhibition of enzymes that are crucial for the survival of the microorganism but are absent or significantly different in the host. creative-biolabs.com This selective targeting minimizes toxicity to the host. Potential targets for antifungal drugs include enzymes involved in cell wall synthesis (e.g., β-glucan synthase), cell membrane synthesis (e.g., lanosterol (B1674476) 14α-demethylase), and nucleic acid synthesis. mdpi.commdpi.com For antibacterial action, enzymes in pathways like fatty acid biosynthesis (e.g., FabH) are attractive targets. nih.gov While specific microbial enzyme targets for hydroxydihydrofusarubin have not yet been identified, its broad-spectrum activity suggests it may act on a fundamental process common to various microbes. The naphthoquinone scaffold is known to interact with a variety of enzymes, often through redox cycling or by acting as a competitive or non-competitive inhibitor. Further research, including enzyme inhibition assays and molecular docking studies, is needed to pinpoint the specific molecular targets of hydroxydihydrofusarubin in bacteria and fungi. nrfhh.comscienceopen.com

Enzyme Inhibition Studies of Hydroxydihydrofusarubin

A significant aspect of hydroxydihydrofusarubin's biological activity appears to be its ability to inhibit key enzymes involved in cellular metabolism.

While direct studies on hydroxydihydrofusarubin are limited, research on fusarubin analogues has pointed towards the inhibition of succinate (B1194679) dehydrogenase (SDH) as a possible mechanism of action. researchgate.net SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration. nih.govmdpi.com The inhibition of this enzyme can disrupt the fungal respiratory process, leading to cell death. mdpi.com Molecular docking studies of fusarubin analogues have suggested that these compounds can bind to the succinate dehydrogenase enzyme, indicating a potential mode of their antifungal activity. researchgate.net

Another potential enzymatic target for compounds related to hydroxydihydrofusarubin is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. This enzyme is a key component in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of sterols, including ergosterol (B1671047) in fungi. wikipedia.org Ergosterol is an essential component of the fungal cell membrane, and its inhibition is a common target for antifungal drugs. scielo.br Research on fusarisolin A, a polyketide isolated from Fusarium solani, has demonstrated significant inhibition of HMG-CoA synthase gene expression. researchgate.netresearchgate.net Although fusarisolin A is structurally different from hydroxydihydrofusarubin, this finding highlights that metabolites from Fusarium species can target this pathway. A beta-lactone isolated from a Fusarium species has also been identified as a potent and specific inhibitor of HMG-CoA synthase. nih.gov

The reactivity of the naphthoquinone scaffold suggests that hydroxydihydrofusarubin may interact with a variety of other biomolecules. The redox cycling capabilities of naphthoquinones can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA and proteins. scielo.br Furthermore, some naphthoquinones have been shown to act as inhibitors of topoisomerases I and II, enzymes that are essential for DNA replication and transcription. scielo.brscielo.br

Modulation of Cellular Signaling Pathways

Currently, there is no direct scientific evidence available that specifically details the effects of hydroxydihydrofusarubin on the Wnt/β-catenin signaling pathway. This pathway is a highly conserved cascade that plays critical roles in cell proliferation, differentiation, and survival, and its aberrant signaling is associated with various diseases, including cancer. nih.govmdpi.comnih.gov While numerous natural compounds have been shown to modulate Wnt/β-catenin signaling, the specific interaction of hydroxydihydrofusarubin with this pathway remains an area for future research. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Hydroxydihydrofusarubin and Its Structural Analogs

Influence of Naphthopyranone Core Modifications on Biological Activity

The naphthopyranone core is the fundamental structural framework of hydroxydihydrofusarubin and many related fungal metabolites. Modifications to this core can significantly alter the biological properties of the molecule. The core itself is a type of naphthoquinone, a class of compounds known for a wide range of bioactivities, including antimicrobial, antiviral, and anticancer effects.

The integrity of the dihydropyranone ring fused to the naphthoquinone system is crucial for the activity of many analogs. For instance, fusarubin (B154863) and anhydrofusarubin (B1217399), which differ in the degree of saturation and hydroxylation of this ring system, exhibit varying potencies. Fusarubin was found to be more potent than anhydrofusarubin in inducing apoptosis in several cancer cell lines. This suggests that the specific oxidation state and substituent pattern on the pyran ring directly influence cytotoxic activity.

Studies on related naphtho[2,3-b]furan-4,9-diones have shown that the tricyclic system is a key determinant of activity. The introduction of different heterocyclic rings or modifications to the existing ones can modulate the pharmacological profile. For example, the synthesis and evaluation of naphtho[2,3-b]thiophene-4,9-dione analogs revealed potent cytotoxicity against colorectal cancer cells, indicating that the heteroatom within the ring system (oxygen vs. sulfur) plays a significant role in the compound's anticancer potential.

The following table summarizes the biological activities of selected naphthopyranone and related analogs, highlighting the influence of the core structure.

| Compound Name | Core Structure | Biological Activity | Reference |

| Fusarubin | Naphthopyranone | More potent inducer of apoptosis than anhydrofusarubin in leukemia cell lines. | |

| Anhydrofusarubin | Naphthopyranone | Induces apoptosis in leukemia cell lines. | |

| Karuquinone A | Dihydronaphthoquinone | Strong cytotoxic activity against human cancer cell lines. | |

| Naphtho[2,3-b]thiophene-4,9-dione analog | Naphthothiophenedione | Potent cytotoxicity against HT-29 colorectal cancer cells. |

Impact of Substituent Variations on Pharmacological Potential

The nature and position of substituents on the naphthopyranone core of hydroxydihydrofusarubin are critical determinants of its pharmacological potential. Variations in these substituents can affect the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, thereby influencing its activity.

Methylation of hydroxyl groups is a common modification in fusarubin analogs. For example, 3-O-methylfusarubin and other methylated derivatives have been isolated and studied. The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring significantly impact the biological activity. In a study of fusarubin analogs against phytopathogenic fungi, 3-O-Methyl-8-O-methyl-fusarubin showed notable inhibitory activity. This highlights that specific methylation patterns can enhance antifungal properties.

The introduction of other functional groups, such as halogens, can also dramatically alter activity. A study on naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives revealed that a fluorine-containing analog exhibited potent and broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that the electronegativity and size of the substituent can lead to enhanced interactions with microbial targets.

The length and nature of alkyl chains attached to the core can also modulate activity. While not directly a hydroxydihydrofusarubin analog, studies on other phenolic compounds have shown that increasing the length of an ester alkyl chain can influence cytotoxic activity, likely by altering the compound's lipophilicity and ability to cross cell membranes.

Advanced Analytical and Characterization Methodologies in Hydroxydihydrofusarubin Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of hydroxydihydrofusarubin. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon skeleton and the placement of protons. nih.gov

The chemical shifts (δ) in ¹H and ¹³C NMR spectra, expressed in parts per million (ppm), are fundamental for identifying the different atoms within the molecule. nih.gov For instance, in a study of pigments from Fusarium solani, the chemical shifts were referenced to the residual solvent signals. nih.gov The analysis of hydroxydihydrofusarubin and its derivatives often involves comparing their NMR data with those of known related compounds like fusarubin (B154863). researchgate.net For example, the signals for methine protons at C-10a and C-4a in a related compound were assigned by comparison with dihydrofusarubin's ¹H NMR data. acs.org

Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly valuable for establishing long-range correlations between protons and carbons, which helps in assembling the molecular structure. acs.org For example, HMBC correlations can confirm the position of methoxy (B1213986) groups by showing a correlation from the methoxy protons to the aromatic carbon they are attached to. acs.org The coupling constants (J values) observed in ¹H NMR spectra provide critical information about the stereochemistry of the molecule, such as the trans-diaxial relationship between protons on adjacent carbons. acs.org

While experimental NMR data for hydroxydihydrofusarubin can be found in the literature, predictive tools are also available. researchgate.netnp-mrd.org The Natural Products Magnetic Resonance Database (NP-MRD), for instance, provides predicted ¹H and ¹³C NMR spectra for hydroxydihydrofusarubin in various solvents. np-mrd.org

Table 1: Reported ¹H and ¹³C NMR Data for a Related Naphthoquinone Derivative acs.org

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

| 1 | 3.85 (dq, 9.1, 5.9) | 72.7 |

| 3 | 3.51 (ddq, 11.2, 1.8, 6.1) | 71.5 |

| 4a | 1.96 (ddd, 13.8, 4.0, 1.8) | 32.5 |

| 4b | 1.68 (m) | |

| 8 | 6.57 (s) | |

| CH₃-1 | 1.58 (d, 5.9) | 21.9 |

| CH₃-3 | 1.28 (d, 6.1) | 21.8 |

Note: This data is for a related compound and serves as an example of the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of hydroxydihydrofusarubin. danaher.com It works by measuring the mass-to-charge ratio (m/z) of ionized molecules. danaher.com High-resolution mass spectrometry (HRMS) is particularly important as it provides the exact mass of a molecule, allowing for the determination of its molecular formula. cdri.res.in

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar and non-volatile compounds like hydroxydihydrofusarubin. creative-proteomics.commtoz-biolabs.com This method is highly efficient and allows for the analysis of complex samples. mtoz-biolabs.com Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of selected precursor ions. wikipedia.org The resulting fragmentation pattern is unique to the molecule and can be used for its identification by comparing it to literature data or spectral libraries. nih.govwikipedia.org

For example, the molecular formula of a related naphthoquinone was established as C₁₆H₁₈O₅ by high-resolution electrospray ionization mass spectrometry (HRESIMS), which showed a sodium adduct ion peak [M + Na]⁺. acs.org In the study of metabolites from Fusarium solani, the identification of compounds was based on the molecular formula deduced from the exact mass, the isotopic ion pattern, and the ion fragmentation pattern compared to literature data. nih.gov

Different mass spectrometry techniques offer various advantages. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is useful for analyzing large biomolecules, while gas chromatography-mass spectrometry (GC-MS) is suitable for volatile compounds. jeolusa.comscispace.com For non-volatile compounds like hydroxydihydrofusarubin, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. cdri.res.indrawellanalytical.com

X-ray Crystallography and Circular Dichroism (CD) for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule like hydroxydihydrofusarubin is crucial for understanding its biological activity. X-ray crystallography and circular dichroism (CD) spectroscopy are two powerful techniques used for this purpose. sioc-journal.cn

X-ray Crystallography provides the most definitive three-dimensional structure of a molecule. wikipedia.org This technique requires the molecule to be in a crystalline form. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom. wikipedia.orgufl.edu The absolute configuration can be determined from the diffraction data. wikipedia.org For example, the structures of various natural products have been elucidated using X-ray crystallography. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry. mtoz-biolabs.com The absolute configuration can be determined by comparing the experimental CD spectrum with the theoretically calculated spectrum for a known configuration. mtoz-biolabs.commdpi.com This method is particularly useful when single crystals for X-ray analysis cannot be obtained. spark904.nl

The determination of absolute configuration often involves a combination of methods. For instance, the absolute configurations of fusarone and related azaphilones were determined using electronic circular dichroism spectroscopy and optical rotation calculations. nih.govscilit.com In another study, a combination of the modified Mosher's method and chiroptical techniques like time-dependent density functional theory-electronic circular dichroism (TDDFT-ECD) and optical rotatory dispersion (ORD) was used to confirm the absolute configurations of diastereomeric compounds. mdpi.com Vibrational circular dichroism (VCD) is another powerful technique that can be used to determine the absolute configuration of chiral molecules in solution. schrodinger.comnih.gov

Chromatographic Methods for Quantitative Analysis in Biological Matrices

Chromatographic techniques are essential for the separation, identification, and quantification of hydroxydihydrofusarubin in complex biological matrices. longdom.orgmdpi.com These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. mdpi.com When coupled with a diode-array detector (DAD), HPLC can provide preliminary identification based on the UV-Vis spectrum of the analyte. phcogres.com For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. longdom.org

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced form of HPLC that uses smaller particle sizes in the stationary phase, resulting in higher resolution, sensitivity, and faster analysis times. measurlabs.com

Coupling with Mass Spectrometry (LC-MS) significantly enhances the specificity and sensitivity of the analysis. drawellanalytical.comUPLC-MS/MS is a particularly powerful technique for the comprehensive profiling and quantification of compounds in biological samples. nih.govlcms.czwur.nl It combines the superior separation of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. measurlabs.comlcms.cz This method is highly effective for quantifying trace levels of analytes in complex matrices like urine or tissue extracts. wur.nl

The development of a quantitative method involves optimizing various parameters, including the column type, mobile phase composition, and flow rate. longdom.org Sample preparation, such as extraction and dilution, is also a critical step for accurate quantification. longdom.orgwur.nl For example, a UPLC-MS/MS method was developed for the quantification of sugars and sweeteners in human urine, which involved a simple dilution step. wur.nl

Computational Tools for Structural Prediction and Conformational Analysis

Computational tools play an increasingly important role in modern chemical research, aiding in the prediction of molecular structures and the analysis of their conformational landscapes. These tools are particularly valuable when experimental data is difficult to obtain.

For the prediction of three-dimensional protein structures, tools like AlphaFold2 and RosettaFold have demonstrated remarkable accuracy. mdpi.comsdu.edu.cnabeebyekeen.com While these are primarily for proteins, the underlying principles of using deep learning and large datasets are being applied to small molecules as well.

In the context of small molecules like hydroxydihydrofusarubin, computational methods can be used to predict various properties. For instance, NMR spectra can be predicted to aid in structural elucidation. np-mrd.org Density Functional Theory (DFT) calculations are often employed to predict the electronic structure, geometry, and vibrational frequencies of molecules. mdpi.com These calculated properties can then be compared with experimental data.

Computational methods are also crucial for interpreting chiroptical data. Time-dependent density functional theory (TDDFT) is used to calculate the theoretical electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra of a molecule with a specific absolute configuration. mdpi.com By comparing the calculated spectra with the experimental spectra, the absolute configuration can be confidently assigned. mdpi.com

Furthermore, computational tools can be used for conformational analysis to identify the most stable conformations of a molecule in solution. This is important because the observed spectroscopic properties are an average over all populated conformations. Understanding the conformational preferences of hydroxydihydrofusarubin is essential for interpreting its spectroscopic data and understanding its interactions with biological targets. Various software packages are available for performing these types of calculations. molbiol-tools.caunimelb.edu.au

Ecological and Physiological Roles of Hydroxydihydrofusarubin in Fungal Biology

Role as a Secondary Metabolite in Fungal Ecology

Fungi, particularly those in the genus Fusarium, are well-regarded as prolific producers of a diverse array of secondary metabolites, which are compounds not essential for primary growth but crucial for survival and interaction within their ecological niches. researchgate.netnih.gov Hydroxydihydrofusarubin is one such secondary metabolite, a polyketide-derived quinone that contributes to the fungus's ability to adapt and thrive. researchgate.net The production of these pigments is a characteristic feature of many filamentous fungi and is believed to be a key element in their ecological success. researchgate.netbiorxiv.org

The ecological roles of fungal secondary metabolites like hydroxydihydrofusarubin are multifaceted. They can act as protective agents, for instance, shielding the organism from the damaging effects of ultraviolet radiation. researchgate.net Furthermore, the diverse chemical structures of these compounds, including various hydroxydihydrofusarubin derivatives, suggest a wide range of biological activities that are advantageous to the producing fungus in its natural habitat. researchgate.netnih.gov The ability of Fusarium species to colonize a vast array of plant species is attributed in part to their exceptional biosynthetic capabilities, allowing them to occupy specific ecological niches. tandfonline.com

Contribution to Chemical Defense Mechanisms in Endophytic Associations

Endophytic fungi, which live within the tissues of plants without causing any apparent harm, are a significant source of bioactive secondary metabolites. frontiersin.org This endophytic lifestyle is thought to have driven the evolution of chemical defense mechanisms that benefit both the fungus and its host plant. tandfonline.com The production of compounds like hydroxydihydrofusarubin by endophytic Fusarium species is considered a key component of this chemical defense. tandfonline.com

Several studies have isolated and identified various hydroxydihydrofusarubin derivatives from endophytic Fusarium species, noting their antimicrobial properties. For instance, extracts from endophytic fungi have demonstrated activity against a range of bacterial and fungal pathogens. nih.goveco-vector.com

Interactions with Host Organisms and the Microbiome

The interactions between fungi, their hosts, and the surrounding microbiome are complex and are significantly influenced by the production of secondary metabolites. mdpi.comnih.gov While direct research on the specific interactions of hydroxydihydrofusarubin with the host microbiome is still an emerging area, the broader roles of fungal secondary metabolites provide a framework for understanding its potential impact.

In a host-pathogen context, fungal metabolites can modulate the host's immune response and influence the composition of the local microbial community. illumina.com The antimicrobial properties of hydroxydihydrofusarubin suggest that it could play a role in shaping the microbial landscape within the host, potentially outcompeting other microorganisms for resources and space. mdpi.comufam.edu.br This is a critical aspect of the fungus's ability to establish and maintain its presence within a host organism.

The gut microbiome, a complex ecosystem of microorganisms, is crucial for host health, aiding in digestion, nutrient synthesis, and immune system maintenance. mdpi.com The introduction of fungal metabolites, either through diet or infection, can potentially alter the balance of the gut microbiota, a condition known as dysbiosis, which can have various physiological consequences. mdpi.com The metabolites produced by the gut microbiota, in turn, influence host health through various mechanisms, including energy harvesting and immune modulation. ufv.brkcl.ac.uk While the specific effects of hydroxydihydrofusarubin on the human or animal microbiome are not yet fully elucidated, the known bioactivities of related naphthoquinones suggest a potential for significant interaction.

Emerging Research Directions and Future Perspectives on Hydroxydihydrofusarubin

Exploration of Undiscovered Biological Activities and Novel Targets

Hydroxydihydrofusarubin and its derivatives have already demonstrated a range of biological activities, including antitumor and antimycobacterial properties. rsc.orgrsc.org Future research will likely focus on a broader and more systematic exploration of its bioactivity profile. This involves screening against a wider array of therapeutic targets, including those relevant to viral diseases, inflammatory conditions, and parasitic infections. The endophytic nature of many Fusarium species suggests that their secondary metabolites may possess unique biological activities evolved to support symbiotic relationships or defend against a variety of organisms. nih.gov

The identification of novel molecular targets for hydroxydihydrofusarubin is a critical area of future investigation. nih.gov Traditional bioassays can be complemented with modern target identification strategies. Advances in chemical proteomics and affinity-based protein profiling can help pinpoint the direct binding partners of hydroxydihydrofusarubin within the cell. Furthermore, computational approaches, such as inverse docking, can predict potential protein targets by screening large databases of protein structures. mdpi.com Understanding the specific molecular interactions will be crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs.

Table 1: Known and Potential Biological Activities of Hydroxydihydrofusarubin and Related Naphthoquinones

| Biological Activity | Status | Potential Research Focus |

| Antitumor | Established rsc.org | Elucidation of specific cancer cell lines and signaling pathways affected; in vivo efficacy studies. |

| Antimycobacterial | Established rsc.org | Activity against drug-resistant strains of Mycobacterium tuberculosis; identification of the mycobacterial target. |

| Antiviral | Underexplored | Screening against a broad spectrum of viruses; investigation of mechanisms such as protease inhibition or entry blocking. |

| Anti-inflammatory | Underexplored | Investigation of effects on key inflammatory mediators like cytokines and enzymes (e.g., COX, LOX). |

| Antifungal | Potential | Evaluation against pathogenic fungi, given its origin from a fungal species. |

| Antiparasitic | Underexplored | Screening against common human parasites like Plasmodium falciparum and Leishmania species. |

Development of Chemoenzymatic and Biosynthetic Engineering Strategies for Analog Production

The natural production of hydroxydihydrofusarubin by Fusarium often yields a mixture of related compounds, making purification challenging and limiting the supply for extensive research. rsc.org Chemoenzymatic synthesis and biosynthetic engineering offer powerful solutions to this problem. nih.govnih.gov

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis. nih.gov This could involve the enzymatic synthesis of the core naphthoquinone scaffold followed by chemical modifications to generate a library of hydroxydihydrofusarubin analogs. nih.gov Such strategies allow for the creation of novel derivatives with potentially improved activity, selectivity, and pharmacokinetic properties. frontiersin.org

Biosynthetic engineering focuses on manipulating the genetic pathways of the producing organism. The gene cluster responsible for fusarubin (B154863) biosynthesis in Fusarium species has been identified, which opens the door for genetic manipulation. nih.govresearchgate.net Techniques like CRISPR/Cas9 can be used to delete, overexpress, or modify genes within the cluster to favor the production of hydroxydihydrofusarubin or to create novel analogs. researchgate.net Furthermore, heterologous expression of the biosynthetic gene cluster in a more tractable host, such as Saccharomyces cerevisiae or Aspergillus oryzae, could enable more controlled and higher-yield production. umanitoba.ca

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the role and regulation of hydroxydihydrofusarubin, an integrated "omics" approach is necessary. nih.gov This involves the combined application of genomics, transcriptomics, proteomics, and metabolomics.

Genomics provides the blueprint of the biosynthetic gene cluster and helps in identifying the enzymes involved in the production of hydroxydihydrofusarubin. umanitoba.ca

Transcriptomics can reveal how the expression of the fusarubin gene cluster is regulated under different environmental conditions or in response to specific stimuli. nih.govdoria.fi Studies have shown that factors like nitrogen sources can significantly influence the transcription of secondary metabolite gene clusters in Fusarium. nih.gov

Proteomics allows for the analysis of the proteins present in the cell, which can help in understanding the enzymatic machinery involved in biosynthesis and the cellular response to the presence of hydroxydihydrofusarubin. nih.gov

Metabolomics provides a snapshot of the small molecules, including hydroxydihydrofusarubin and its precursors and degradation products, within the cell. researchgate.net A metabolomics-guided approach can help in identifying novel compounds produced by engineered strains and in understanding the metabolic flux through the biosynthetic pathway. researchgate.net

By integrating these omics datasets, researchers can build a comprehensive model of how hydroxydihydrofusarubin is produced, regulated, and how it impacts the physiology of the producing organism and its targets. researchgate.net

Sustainable Production and Scale-Up Methodologies for Research Purposes

For hydroxydihydrofusarubin to be thoroughly investigated and potentially developed for future applications, sustainable and scalable production methods are essential. Current laboratory-scale production often relies on complex and expensive media. rsc.org

Future research should focus on optimizing fermentation conditions to maximize the yield of hydroxydihydrofusarubin. This includes exploring cheaper and more sustainable nutrient sources, such as agricultural waste products. jabonline.in Process optimization techniques, such as statistical experimental design, can be employed to identify the key factors influencing production, including pH, temperature, and aeration. asianpharmtech.comprocess.st

Solid-state fermentation (SSF) presents a promising alternative to submerged fermentation, as it can mimic the natural growth conditions of fungi and potentially lead to higher yields of certain secondary metabolites. jabonline.in Furthermore, the development of robust heterologous expression systems, as mentioned in section 9.2, will be crucial for large-scale production in controlled bioreactors. The goal is to develop a process that is not only high-yielding but also environmentally friendly and economically viable for producing the quantities of hydroxydihydrofusarubin needed for extensive preclinical and potentially clinical research. refa.de

Application of Artificial Intelligence and Machine Learning in Hydroxydihydrofusarubin Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming natural product research and offer exciting prospects for the study of hydroxydihydrofusarubin. cas.orgknaw.nl

One key application is in the prediction of biological activities. nih.govresearchgate.net ML models can be trained on large datasets of chemical structures and their known biological activities to predict the potential therapeutic applications of new compounds like hydroxydihydrofusarubin and its analogs. nih.govresearchgate.net This can help prioritize which compounds to screen and for what purpose, saving significant time and resources. nih.gov

AI can also be used to analyze genomic and metabolomic data to identify novel biosynthetic gene clusters and predict the structures of the compounds they produce. asm.orgrsc.org This could lead to the discovery of new derivatives of hydroxydihydrofusarubin or entirely new bioactive molecules from Fusarium species. Furthermore, ML algorithms can be used to build predictive models to optimize fermentation processes for enhanced production. mdpi.comdebutinfotech.comappinio.com By analyzing the relationships between various fermentation parameters and product yield, these models can guide the design of more efficient and scalable production strategies. zerynth.comkyp.ai

Q & A

Q. What methodologies are recommended for isolating and characterizing Hydroxydihydrofusarubin from natural sources?

To isolate Hydroxydihydrofusarubin, employ chromatographic techniques (e.g., HPLC, TLC) paired with spectroscopic methods like NMR and high-resolution mass spectrometry (HRMS) for structural elucidation. Ensure purity via HPLC with UV-Vis detection and validate using reference standards if available. Document solvent systems, retention times, and spectral data comprehensively to enable reproducibility .

Q. Which in vitro assays are optimal for preliminary evaluation of Hydroxydihydrofusarubin’s biological activity?

Begin with cytotoxicity assays (e.g., MTT or resazurin-based viability tests) using cell lines relevant to the compound’s hypothesized therapeutic area (e.g., cancer, antimicrobial). Pair this with enzymatic inhibition assays targeting specific pathways (e.g., kinase or protease activity). Use dose-response curves to calculate IC50 values and validate results with positive controls. Include triplicate experiments and statistical analysis (e.g., ANOVA) to ensure robustness .

Q. How should researchers design experiments to assess Hydroxydihydrofusarubin’s stability under varying physicochemical conditions?

Conduct stability studies by exposing the compound to stressors like light, heat, and pH extremes. Monitor degradation via HPLC-UV or LC-MS at timed intervals. Use accelerated stability protocols (e.g., 40°C/75% RH) to predict shelf-life. Document degradation products and compare with baseline spectra to identify structural vulnerabilities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity profiles of Hydroxydihydrofusarubin across studies?

Perform a systematic meta-analysis to identify variables such as differences in assay conditions (e.g., cell type, incubation time), compound purity, or solvent effects. Cross-reference experimental protocols from conflicting studies and replicate key experiments under standardized conditions. Use multivariate regression to isolate confounding factors .

Q. How can transcriptomic or proteomic approaches elucidate Hydroxydihydrofusarubin’s mechanism of action?

Apply RNA sequencing (RNA-seq) or tandem mass tag (TMT)-based proteomics to treated vs. untreated cells. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify dysregulated pathways. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing of candidate genes. Integrate multi-omics data to construct interaction networks .

Q. What experimental designs optimize the synthetic yield of Hydroxydihydrofusarubin in laboratory-scale production?

Implement Design of Experiments (DOE) to test variables like catalyst concentration, temperature, and reaction time. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy. Optimize purification via fractional crystallization or preparative HPLC, and characterize intermediates with X-ray crystallography to refine synthetic pathways .

Q. How to validate Hydroxydihydrofusarubin’s target engagement in complex biological systems?

Use thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to identify direct binding targets. Confirm interactions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Corrogate findings with phenotypic rescue experiments (e.g., overexpression of putative targets) to establish causality .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data, assay protocols, and statistical code in public repositories (e.g., Zenodo, GitHub) .

- Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .

- Ethical Reporting : Disclose all negative results and experimental failures to avoid selective reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.